

Technical Guide: 2-Acetyloxazole (CAS No. 77311-07-0)

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Compound of Interest

Compound Name: 1-(Oxazol-2-yl)ethanone

Cat. No.: B1319422

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on 2-acetyloxazole regarding its specific biological activities, detailed experimental protocols, and associated signaling pathways is limited. This guide provides the available physicochemical data and presents generalized experimental workflows and logical diagrams that can be applied to the study of novel chemical entities like 2-acetyloxazole.

Core Properties of 2-Acetyloxazole

2-Acetyloxazole, also known as 1-(1,3-oxazol-2-yl)ethanone, is an aromatic ketone.^[1] The fundamental physicochemical properties of this compound are summarized below.

Property	Value	Source
CAS Number	77311-07-0	The Good Scents Company
Molecular Formula	C5H5NO2	PubChem
Molecular Weight	111.10 g/mol	PubChem
IUPAC Name	1-(1,3-oxazol-2-yl)ethanone	PubChem
Synonyms	2-Acetyloxazole, 1-(Oxazol-2-yl)ethanone	PubChem

Illustrative Experimental Protocols

Due to the absence of specific published experimental procedures for 2-acetyloxazole, the following sections provide generalized protocols relevant to the synthesis and biological evaluation of novel heterocyclic compounds. These are intended as illustrative examples.

General Synthetic Approach for 2-Substituted Oxazoles

The synthesis of 2-substituted oxazoles can be achieved through various chemical strategies. One common approach involves the cyclization of precursors. While a specific protocol for 2-acetyloxazole is not readily available, a general method for creating a related class of compounds, 2-oxazolines, involves the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be promoted by an acid catalyst like triflic acid. This reaction typically generates water as the only byproduct.

Generalized Protocol:

- **Amide Formation:** A carboxylic acid is reacted with an amino alcohol in an appropriate solvent to form an N-(2-hydroxyethyl)amide intermediate.
- **Cyclization:** The intermediate is then treated with a dehydrating agent or catalyst (e.g., triflic acid) to promote intramolecular cyclization.
- **Purification:** The resulting 2-substituted oxazoline is purified using standard techniques such as column chromatography or distillation.

Standard Cytotoxicity Evaluation (MTT Assay)

To assess the potential biological activity of a novel compound like 2-acetyloxazole, a common initial step is to evaluate its cytotoxicity against various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

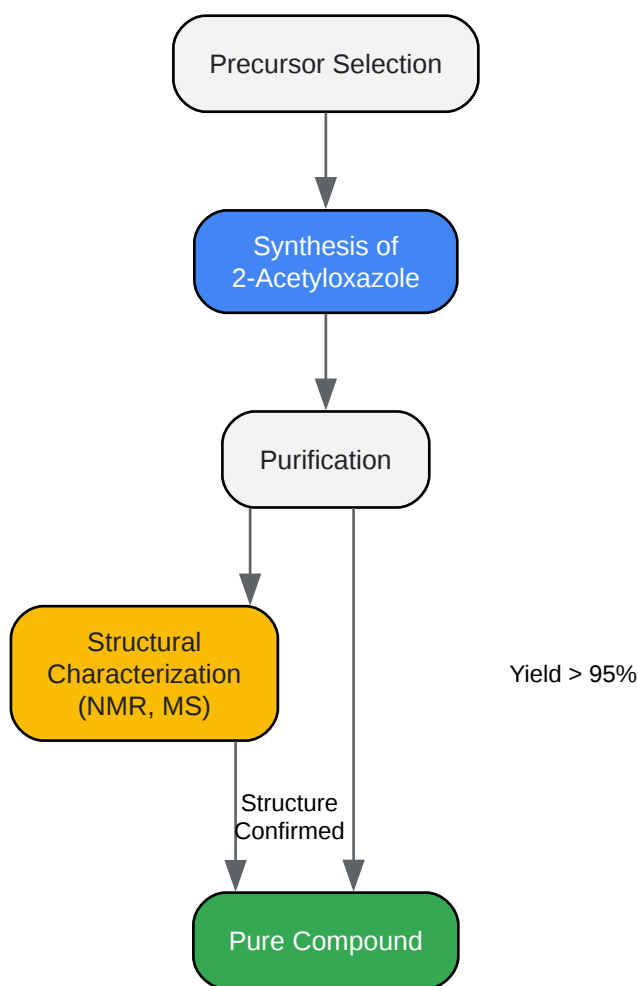
Generalized Protocol:

- **Cell Seeding:** Cancer or normal cell lines are seeded into 96-well plates at a specific density and allowed to adhere overnight.

- **Compound Treatment:** The compound of interest (e.g., 2-acetyloxazole) is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
- **Data Acquisition:** The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
- **Analysis:** The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to an untreated control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) can then be determined.

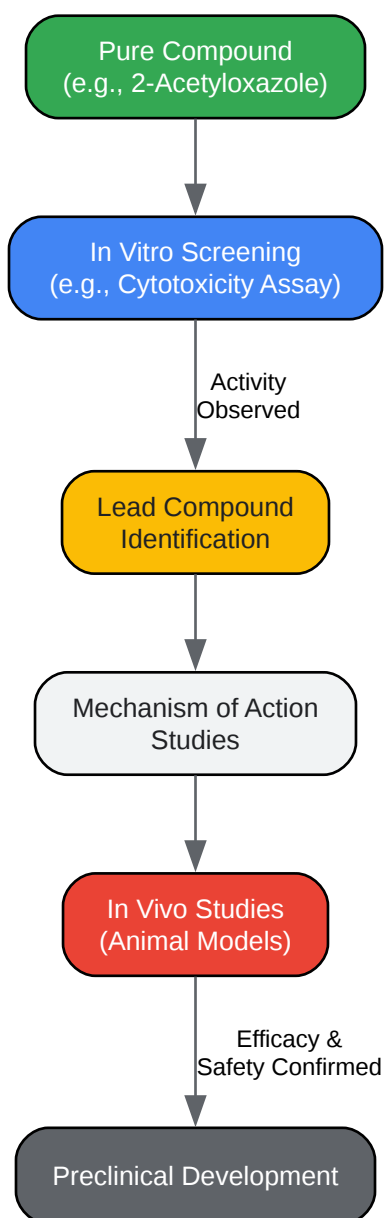
Logical and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate common workflows in chemical and biological research for the evaluation of a novel compound.



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Caption: A generalized workflow for the chemical synthesis and characterization of a target compound.



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Caption: A typical workflow for the biological evaluation of a novel chemical entity in drug discovery.

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References

- 1. 1-(1,3-Oxazol-2-yl)ethan-1-one | C₅H₅NO₂ | CID 19782729 - PubChem [pubchem.ncbi.nlm.nih.gov]
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